3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol
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Overview
Description
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol is a compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings. This compound is part of a broader class of heterocyclic compounds known for their biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol typically involves the cyclization of enynes or related compounds. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves the use of palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable cyclization reactions. These methods utilize readily available starting materials and efficient catalytic systems to produce the compound in high yields and with good diastereoselectivity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenolic group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the phenolic ring .
Scientific Research Applications
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of histone deacetylase, which plays a role in gene expression regulation . Additionally, it can interact with opioid receptors and dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related structure.
Duocarmycin: A group of compounds with high cytotoxicity and potential antitumor activity.
Uniqueness
What sets 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol apart from these similar compounds is its specific substitution pattern and the presence of the phenolic group, which allows for unique chemical reactivity and biological activity .
Properties
CAS No. |
83177-64-4 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol |
InChI |
InChI=1S/C11H13NO/c13-10-3-1-2-8(4-10)11-5-9(11)6-12-7-11/h1-4,9,12-13H,5-7H2 |
InChI Key |
MKLVCJKVGGBFDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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